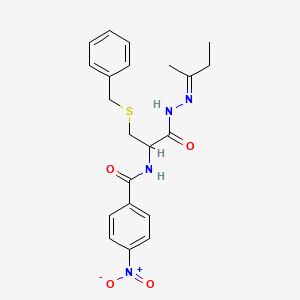
S-Benzyl-N2-(4-nitrobenzoyl)cysteine N'-(1-methylpropylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE is a complex organic compound with a molecular formula of C24H30N4O4S. This compound features a benzylsulfanyl group, a butan-2-ylidene hydrazinecarbonyl moiety, and a nitrobenzamide structure.
Preparation Methods
The synthesis of N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Hydrazinecarbonyl Formation: The benzylsulfanyl chloride is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Condensation Reaction: The hydrazinecarbonyl intermediate undergoes a condensation reaction with butan-2-one to form the butan-2-ylidene hydrazinecarbonyl moiety.
Final Coupling: The final step involves coupling the butan-2-ylidene hydrazinecarbonyl intermediate with 4-nitrobenzoyl chloride to form the target compound.
Chemical Reactions Analysis
N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Research: It is explored for its applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
N-[2-(BENZYLSULFANYL)-1-{N’-[(2E)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE can be compared with similar compounds such as:
N-(1-BENZYLSULFANYL-2,2,2-TRICHLORO-ETHYL)-BENZAMIDE: This compound has a similar benzylsulfanyl group but differs in its overall structure and chemical properties.
N-{2-[3-(BENZYLSULFANYL)-1H-INDOL-1-YL]ETHYL}-4-FLUOROBENZAMIDE: This compound features a benzylsulfanyl group attached to an indole ring, offering different biological activities.
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-[(2E)-2-butan-2-ylidenehydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H24N4O4S/c1-3-15(2)23-24-21(27)19(14-30-13-16-7-5-4-6-8-16)22-20(26)17-9-11-18(12-10-17)25(28)29/h4-12,19H,3,13-14H2,1-2H3,(H,22,26)(H,24,27)/b23-15+ |
InChI Key |
MHMQVDRXZUYJNS-HZHRSRAPSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C |
Canonical SMILES |
CCC(=NNC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















